N'-[(Z)-(4-ethylphenyl)methylidene]furan-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(Z)-(4-ethylphenyl)methylidene]furan-2-carbohydrazide is a compound that belongs to the class of hydrazones Hydrazones are a class of organic compounds characterized by the presence of the functional group R1R2C=NNH2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(Z)-(4-ethylphenyl)methylidene]furan-2-carbohydrazide typically involves the condensation reaction between furan-2-carbohydrazide and 4-ethylbenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
While specific industrial production methods for N’-[(Z)-(4-ethylphenyl)methylidene]furan-2-carbohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(Z)-(4-ethylphenyl)methylidene]furan-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
N’-[(Z)-(4-ethylphenyl)methylidene]furan-2-carbohydrazide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of N’-[(Z)-(4-ethylphenyl)methylidene]furan-2-carbohydrazide involves its interaction with specific molecular targets The hydrazone group can form stable complexes with metal ions, which can inhibit the activity of certain enzymes
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(Z)-furan-2-ylmethylidene]-1,3-benzothiazole-2-carbohydrazone
Uniqueness
N’-[(Z)-(4-ethylphenyl)methylidene]furan-2-carbohydrazide is unique due to its specific structural features, such as the presence of the furan ring and the ethyl group on the phenyl ring
Properties
Molecular Formula |
C14H14N2O2 |
---|---|
Molecular Weight |
242.27 g/mol |
IUPAC Name |
N-[(Z)-(4-ethylphenyl)methylideneamino]furan-2-carboxamide |
InChI |
InChI=1S/C14H14N2O2/c1-2-11-5-7-12(8-6-11)10-15-16-14(17)13-4-3-9-18-13/h3-10H,2H2,1H3,(H,16,17)/b15-10- |
InChI Key |
CGMGNIOCRGKDNT-GDNBJRDFSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=N\NC(=O)C2=CC=CO2 |
Canonical SMILES |
CCC1=CC=C(C=C1)C=NNC(=O)C2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.